molecular formula C12H15NO3S B14902576 n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine

n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine

Cat. No.: B14902576
M. Wt: 253.32 g/mol
InChI Key: GEGCKICQOBAUAG-UHFFFAOYSA-N
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Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-[cyclopropyl-(4,5-dimethylthiophene-2-carbonyl)amino]acetic acid

InChI

InChI=1S/C12H15NO3S/c1-7-5-10(17-8(7)2)12(16)13(6-11(14)15)9-3-4-9/h5,9H,3-4,6H2,1-2H3,(H,14,15)

InChI Key

GEGCKICQOBAUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)N(CC(=O)O)C2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine typically involves the reaction of cyclopropylamine with 4,5-dimethylthiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist of certain receptors or enzymes, thereby modulating their activity. The compound’s unique structure allows it to bind to these targets with high affinity, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine stands out due to its specific substitution pattern on the thiophene ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

n-Cyclopropyl-n-(4,5-dimethylthiophene-2-carbonyl)glycine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₃H₁₅NO₂S
  • Molecular Weight : 253.32 g/mol
  • CAS Number : 1183419-70-6
  • LogP : 2.05414
  • Polar Surface Area (TPSA) : 57.61 Ų

These properties indicate a moderate lipophilicity, which is crucial for drug-like characteristics.

Synthesis

The synthesis of this compound involves various organic reactions that typically include the formation of the thiophene ring and subsequent modifications to introduce the cyclopropyl and carbonyl functionalities. The detailed synthetic route can be complex, often requiring multiple steps to achieve the desired purity and yield.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives of 2,5-dimethylthiophene have shown promising results against various cancer cell lines:

Cell Line IC₅₀ (µM) Comparison to Etoposide
Breast Cancer<10More potent
Colon Cancer<10More potent
Lung Cancer<10More potent
Prostate Cancer<10More potent

These compounds exert their effects primarily through inhibition of topoisomerase II activity, which is essential for DNA replication and repair processes in cancer cells .

The mechanism by which this compound exerts its biological effects includes:

  • Topoisomerase II Inhibition : The compound acts as a selective inhibitor of topoisomerase II, disrupting DNA replication and leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Induction : It has been observed that these compounds can induce ROS levels in cancer cells, contributing to their cytotoxic effects .

Case Studies

  • In Vitro Studies : In a study evaluating various thiophene derivatives, this compound was found to significantly inhibit cell proliferation in breast and colon cancer cell lines at low micromolar concentrations .
  • Toxicity Assessment : In toxicity assays, this compound demonstrated low toxicity towards normal cells compared to its anticancer efficacy, suggesting a favorable therapeutic index.

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